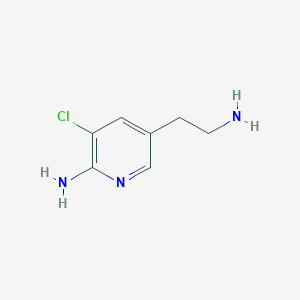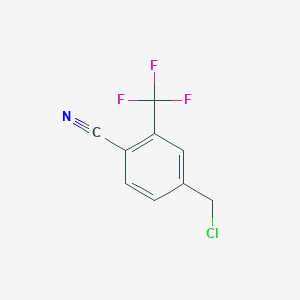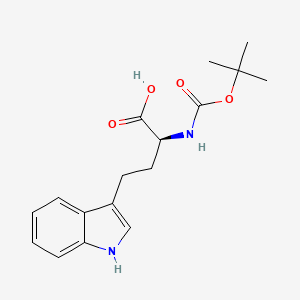
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate is a complex compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate typically involves the reaction of iridium(III) chloride with 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline in the presence of a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation and is followed by the addition of hexafluorophosphate to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced back to iridium(III) from higher oxidation states.
Substitution: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction will revert the compound to its iridium(III) state. Substitution reactions result in new iridium complexes with different ligand environments .
科学的研究の応用
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications:
作用機序
The mechanism by which iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate exerts its effects involves several molecular targets and pathways:
Photophysical Properties: The compound exhibits strong phosphorescence due to the heavy atom effect of iridium, which enhances spin-orbit coupling and allows for efficient intersystem crossing from the singlet to the triplet state.
Biological Interactions: In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.
類似化合物との比較
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate can be compared with other similar iridium complexes:
Tris(2-phenylpyridine)iridium(III): Known for its use in OLEDs, this compound has similar photophysical properties but different ligand environments.
Iridium(III) complexes with phenylimidazo(4,5-f)1,10-phenanthroline: These complexes also exhibit strong luminescence and are used in light-emitting electrochemical cells (LECs).
Cyclometalated iridium(III) complexes: These compounds are widely studied for their catalytic and photophysical properties.
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct photophysical and chemical properties, making it a valuable compound in various applications .
特性
分子式 |
C38H32F6IrN4P |
|---|---|
分子量 |
881.9 g/mol |
IUPAC名 |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
RMEVZFHTNCDFBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)







![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)

![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
